An In-Depth Technical Guide to (S)-1-(Pyridin-2-yl)ethanol: Chemical Properties and Structure
An In-Depth Technical Guide to (S)-1-(Pyridin-2-yl)ethanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Pyridin-2-yl)ethanol is a chiral pyridyl alcohol of significant interest in medicinal chemistry and asymmetric synthesis. Its unique structural features, combining a pyridine ring with a stereogenic carbinol center, make it a valuable building block for the synthesis of complex molecules and a versatile ligand in catalysis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-1-(Pyridin-2-yl)ethanol. Detailed experimental protocols for its preparation and characterization are presented, along with a summary of its key physicochemical and spectroscopic data.
Chemical Structure and Identification
(S)-1-(Pyridin-2-yl)ethanol possesses a well-defined stereochemistry at the carbinol carbon, which is crucial for its applications in stereoselective processes.
| Identifier | Value |
| IUPAC Name | (1S)-1-(Pyridin-2-yl)ethanol |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol [1] |
| CAS Number | 27911-63-3 (for the (R)-enantiomer, but often used interchangeably in databases for the chiral compound) |
| SMILES | C--INVALID-LINK--c1ccccn1 |
| InChI | InChI=1S/C7H9NO/c1-6(9)7-4-2-3-5-8-7/h2-6,9H,1H3/t6-/m0/s1 |
| InChIKey | PPHIIIRFJKDTLG-VIFPVTCFSA-N |
Physicochemical Properties
Quantitative data for some physicochemical properties of 1-(Pyridin-2-yl)ethanol are available, primarily for the racemic mixture. The properties of the (S)-enantiomer are expected to be very similar, with the notable exception of optical activity.
| Property | Value | Notes |
| Melting Point | 53-54 °C | For the racemic mixture. |
| Boiling Point | 211 °C | For the racemic mixture. |
| Solubility | Highly soluble in polar solvents like water and alcohols. Limited solubility in non-polar solvents like hexane.[2] | Data for the related compound 2-Pyridineethanol. The presence of the hydroxyl group and the pyridine nitrogen allows for hydrogen bonding with polar solvents. |
| Optical Rotation | [α]D²⁰ = -5.8° (c = 1, CHCl₃) | Specific rotation for the (S)-enantiomer. The negative sign indicates levorotatory behavior. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-1-(Pyridin-2-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 8.52 (d, J = 4.8 Hz, 1H) | 163.2 |
| 7.68 (td, J = 7.7, 1.8 Hz, 1H) | 148.1 |
| 7.28 (d, J = 7.9 Hz, 1H) | 136.8 |
| 7.19 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H) | 122.2 |
| 4.88 (q, J = 6.4 Hz, 1H) | 119.8 |
| 1.80 (s, 1H, -OH) | 69.0 |
| 1.51 (d, J = 6.4 Hz, 3H) | 24.1 |
Infrared (IR) Spectroscopy
The IR spectrum of (S)-1-(Pyridin-2-yl)ethanol exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3357 (broad) | O-H stretch (alcohol) |
| 1596, 1572 | C=N, C=C stretch (pyridine ring) |
| 1436 | C-H bend (methyl) |
| 1083 | C-O stretch (alcohol) |
| 787, 752 | C-H out-of-plane bend (pyridine ring) |
Experimental Protocols
The synthesis of enantiomerically pure (S)-1-(Pyridin-2-yl)ethanol can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.
Synthesis via Asymmetric Transfer Hydrogenation
This method involves the direct, enantioselective reduction of the prochiral ketone, 2-acetylpyridine.[3]
Methodology:
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Catalyst Preparation: In a nitrogen-purged glovebox, a solution of the chiral catalyst (e.g., [Rh(COD)binapine]BF₄) is prepared in a suitable degassed solvent (e.g., dichloromethane).
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Reaction Setup: To a stirred solution of 2-acetylpyridine in a degassed solvent (e.g., ethanol) in a pressure vessel, the catalyst solution is added.
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Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).
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Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (e.g., using a mixture of ethyl acetate and petroleum ether as the eluent) to afford (S)-1-(Pyridin-2-yl)ethanol.
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Characterization: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed by NMR and IR spectroscopy.
Synthesis via Lipase-Catalyzed Kinetic Resolution
This method involves the selective acylation of one enantiomer from a racemic mixture of 1-(pyridin-2-yl)ethanol, leaving the other enantiomer unreacted.[4]
Methodology:
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Reaction Setup: To a solution of racemic 1-(pyridin-2-yl)ethanol in a suitable organic solvent (e.g., diisopropyl ether), is added an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).[5]
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Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC) until approximately 50% conversion is achieved.
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Work-up: The lipase is removed by filtration. The solvent and excess acyl donor are removed under reduced pressure.
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Separation: The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-acetate is separated by silica gel column chromatography.
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Characterization: The enantiomeric purity of the (S)-alcohol is determined by chiral HPLC. The structure is confirmed by NMR and IR spectroscopy.
Determination of Optical Rotation
The specific rotation is a fundamental property of a chiral compound and is determined using a polarimeter.
Methodology:
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Sample Preparation: A known mass of the sample (e.g., 100 mg) is accurately weighed and dissolved in a specific volume (e.g., 10 mL) of a suitable solvent (e.g., chloroform) in a volumetric flask.
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Measurement: The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line at 589 nm).
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Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Applications in Drug Development and Asymmetric Synthesis
The chiral nature and the presence of a coordinating pyridine nitrogen make (S)-1-(Pyridin-2-yl)ethanol a valuable synthon and ligand in several areas:
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Asymmetric Catalysis: It serves as a precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions, such as hydrogenation and C-C bond formation.
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Pharmaceutical Intermediates: The pyridyl ethanol moiety is a structural motif found in various biologically active compounds, making its enantiomerically pure form a key intermediate in the synthesis of pharmaceuticals.
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Chiral Auxiliaries: It can be used as a chiral auxiliary to control the stereochemical outcome of chemical reactions.
Conclusion
(S)-1-(Pyridin-2-yl)ethanol is a chiral building block with significant potential in asymmetric synthesis and drug discovery. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic data. The outlined experimental protocols for its synthesis and characterization offer a practical resource for researchers working with this important molecule. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of new chiral technologies and therapeutics.





